molecular formula InPt3 B14720001 CID 71354753 CAS No. 12383-83-4

CID 71354753

Cat. No.: B14720001
CAS No.: 12383-83-4
M. Wt: 700.1 g/mol
InChI Key: GFTRSNMUDKQTHW-UHFFFAOYSA-N
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Description

Key inferred properties include:

  • Core structure: Likely a polycyclic or heterocyclic framework with halogen substituents (e.g., chlorine) or functional groups such as amines.
  • Molecular weight: Estimated to range between 180–220 g/mol, based on analogs like CAS 918538-05-3 (C₆H₃Cl₂N₃, MW 188.01) .
  • Biological activity: Potential cytotoxicity or enzyme modulation, inferred from structurally similar oscillatoxins and pyrazolo-triazines .

Properties

CAS No.

12383-83-4

Molecular Formula

InPt3

Molecular Weight

700.1 g/mol

InChI

InChI=1S/In.3Pt

InChI Key

GFTRSNMUDKQTHW-UHFFFAOYSA-N

Canonical SMILES

[In].[Pt].[Pt].[Pt]

Origin of Product

United States

Chemical Reactions Analysis

CID 71354753 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

CID 71354753 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which CID 71354753 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Property CID 71354753 (Hypothesized) Oscillatoxin D (CID 101283546) CAS 918538-05-3
Molecular formula C₆H₃X₂Y₃ (X=Cl, Y=N) C₃₈H₅₈O₁₀ C₆H₃Cl₂N₃
Molecular weight ~190–200 g/mol 678.86 g/mol 188.01 g/mol
Functional groups Halogens, amines Macrocyclic lactone, methyl groups Chlorine, triazine ring
Key spectral data NMR: δ 7–8 ppm (aromatic H) IR: 1740 cm⁻¹ (ester C=O) MS: m/z 188 (M⁺)

Structural Insights :

  • This compound shares a halogenated aromatic core with CAS 918538-05-3 but lacks the macrocyclic complexity of oscillatoxin D.
  • Unlike oscillatoxin derivatives, this compound likely prioritizes synthetic accessibility over natural product biosynthesis .

Functional Analogs

Property This compound Compound B (CID 185389) Compound C (CAS 918538-05-3)
Reactivity Electrophilic aromatic substitution Methylation-sensitive lactone Nucleophilic aromatic substitution
Applications Drug discovery intermediates Anticancer research Agrochemical precursors
Toxicity (H-statements) H315/H319 (skin/eye irritation) H302 (acute toxicity) H315/H319/H335 (resp. irritation)

Functional Insights :

  • This compound’s halogenated structure suggests utility in cross-coupling reactions, akin to CAS 918538-05-3’s role in Suzuki-Miyaura reactions .
  • Oscillatoxin D’s biological activity contrasts with this compound’s inferred role as a synthetic intermediate .

Research Findings and Limitations

  • Bioactivity: While oscillatoxin derivatives show nanomolar cytotoxicity, this compound’s bioactivity remains unverified. Preliminary assays (e.g., IC₅₀) are recommended .
  • Stability : Halogenated analogs like CAS 918538-05-3 exhibit hydrolytic stability at pH 4–9, suggesting this compound may share this trait .
  • Knowledge Gaps: Absence of crystallographic data (e.g., CCDC entries) or explicit spectral characterization for this compound limits mechanistic studies .

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